molecular formula C10H9N3O2S2 B2900311 N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920176-47-2

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2900311
CAS No.: 920176-47-2
M. Wt: 267.32
InChI Key: UZYWNLDIMCAKFC-UHFFFAOYSA-N
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Description

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a bifunctional oxalamide derivative featuring a thiazole ring at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The thiazole and thiophene substituents likely confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWNLDIMCAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of thiazole and thiophene derivatives with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with various molecular targets. The thiazole and thiophene rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The oxalamide core allows extensive derivatization. Key analogs and their substituents are summarized below:

Compound Name N1 Substituent N2 Substituent Key Features Application Reference
Target Compound Thiazol-2-yl Thiophen-2-ylmethyl Thiazole (electron-deficient) and thiophene (π-conjugated) groups Not specified in evidence
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Aromatic methoxy and pyridine groups; high metabolic stability Umami flavor enhancer
Compound 13 () (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Bulky acetylpiperidinyl-thiazole hybrid; moderate yield (36%) HIV entry inhibitor
Compound 6 () Adamant-2-yl Benzyloxy Rigid adamantyl group; high purity (>90%) Soluble epoxide hydrolase inhibitor
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methyl-substituted benzyl; structurally related to S336 Flavoring agent

Key Observations :

  • Electron-Deficient vs. Aromatic Groups : The target compound’s thiazole and thiophene groups contrast with the methoxybenzyl and pyridyl groups in flavoring agents (e.g., S336). Thiazole’s electron-deficient nature may enhance hydrogen bonding in biological targets, while aromatic substituents in flavor compounds improve receptor interaction (e.g., umami taste receptors) .
Antiviral Activity () :
  • Compounds 13–15 () inhibit HIV entry by targeting the CD4-binding site. Their thiazole and chlorophenyl groups are critical for binding, but stereoisomer mixtures (e.g., Compound 14, 1:1 ratio) complicate activity optimization. The target compound’s thiophene group may offer improved pharmacokinetics due to enhanced lipophilicity .
Flavoring Agents () :
  • S336 and related oxalamides activate umami taste receptors. Their methoxy and pyridyl substituents mimic glutamate’s carboxylate group, enabling MSG-like flavor enhancement.
Enzyme Inhibition () :
  • Adamantyl-containing oxalamides (e.g., Compound 6) inhibit soluble epoxide hydrolase (sEH), a target for inflammatory diseases. Their rigid structure enhances binding affinity, but the target compound’s thiophene group might reduce steric hindrance, favoring alternative enzyme interactions .

Metabolic and Toxicological Profiles

  • Metabolic Stability: S336 and analogs show rapid hepatic metabolism without amide bond cleavage, likely due to steric protection of the oxalamide core .
  • Toxicology: The NOEL (No Observed Effect Level) for S336 is 100 mg/kg bw/day, with a safety margin >500 million for flavoring applications. Structural similarities suggest analogous safety profiles for the target compound if metabolic pathways align .

Analytical Characterization

Comparative analytical data highlight consistency in oxalamide characterization:

  • LC-MS/NMR : All analogs (e.g., Compounds 13–15, S336) were validated via LC-MS ([M+H]+ peaks) and 1H NMR, confirming regiochemistry and purity (>90% HPLC) .

Biological Activity

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide, also known by its CAS number 920366-91-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2S2C_{12}H_{12}N_{2}O_{2}S_{2} with a molecular weight of 280.36 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC12H12N2O2S2
Molecular Weight280.36 g/mol
CAS Number920366-91-2
AppearanceWhite powder
StabilityStable

Biological Activity Overview

Research has indicated that compounds containing thiazole and thiophene structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of oxalamide compounds can inhibit bacterial growth and have antifungal properties.
  • Anticancer Properties : Some oxalamide derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : Certain compounds in this class may act as enzyme inhibitors, which can be beneficial in treating diseases related to enzyme dysfunction.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    Another research highlighted the antimicrobial efficacy of oxalamide derivatives against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

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